molecular formula C10H14O2 B096790 (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid CAS No. 17152-12-4

(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid

Cat. No.: B096790
CAS No.: 17152-12-4
M. Wt: 166.22 g/mol
InChI Key: IVZCQNFSZAFCLM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid is an organic compound with a unique structure characterized by the presence of both ethenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkenes and alkynes as starting materials, which undergo a series of reactions such as hydroboration-oxidation, Wittig reaction, and esterification to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethenyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-Methyl-2,5-dimethylhexa-2,5-dienoic acid
  • (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of ethenyl and dimethyl groups. This structural feature imparts distinct chemical and physical properties, making it particularly valuable for specific applications in research and industry.

Properties

CAS No.

17152-12-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid

InChI

InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+

InChI Key

IVZCQNFSZAFCLM-SOFGYWHQSA-N

Isomeric SMILES

CC(=C)C(C=C)/C=C(\C)/C(=O)O

SMILES

CC(=C)C(C=C)C=C(C)C(=O)O

Canonical SMILES

CC(=C)C(C=C)C=C(C)C(=O)O

Origin of Product

United States

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